molecular formula C26H33NO6 B560089 Ro 25-6981 maleate CAS No. 1312991-76-6

Ro 25-6981 maleate

Cat. No. B560089
M. Wt: 455.6
InChI Key: FYJZEHCQSUBZDY-SEELMCCHSA-N
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Description

Molecular Structure Analysis

Ro 25-6981 maleate has a complex molecular structure. Its chemical name is (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate . The exact mass and molecular weight are not specified in the available resources.


Physical And Chemical Properties Analysis

Ro 25-6981 maleate is a solid compound with a molecular weight of 455.5 Da . It is soluble in water with gentle warming and in DMSO .

Scientific Research Applications

  • Anticonvulsant Action in Early Postnatal Development : Ro 25-6981, as a selective antagonist of NR2B/NMDARs, exhibits age- and activation-dependent anticonvulsant action in the early postnatal development of rats. It affects the amplitude of single responses evoked by higher stimulation intensities in young rats and modifies cortical afterdischarges (ADs), indicating potential as an antiepileptic agent in immature brains (Szczurowska & Mareš, 2015).

  • Interactions with NR2B (ε2) Subunit : Ro 25-6981 inhibits binding of specific markers to receptors containing the NR2B subunit, with no significant change in efficacy upon increasing the concentration of spermidine. This suggests that Ro 25-6981 shares structural determinants with other modulators in the NR2B subunit (Lynch et al., 2001).

  • Oral Efficacy in Antidepressant Activity : Ro 25-6981 exhibits both rapid and sustained antidepressant activity. Its stability in gastrointestinal environments, oral permeability, and metabolism in human liver microsomes suggest it can be a potential therapeutic option for treating depression (Yellepeddi et al., 2018).

  • In Vitro Selectivity and Efficacy : The compound shows selective and activity-dependent blocking of NMDA receptors containing the NR2B subunit in vitro, protecting cultured cortical neurons against glutamate toxicity and oxygen-glucose deprivation, while not affecting kainate toxicity. This indicates a high selectivity of Ro 25-6981 for NR2B-containing NMDA receptors (Fischer et al., 1997).

  • Analgesic Effects on Neuropathic Pain : Intrathecal administration of Ro 25-6981 produces significant analgesic effects on rats with neuropathic pain without affecting locomotor functions, suggesting its potential use in managing neuropathic pain by antagonizing spinal NR2B subunits of NMDA receptors (Xiao, 2008).

  • Effects on Neurogenesis and Learning Abilities : Ro 25-6981 affects the formation of spatial skills in adult rats, with varying impacts depending on the time of administration and the animal’s learning ability. This highlights its potential influence on neurogenesis and cognitive processes (Solovyeva et al., 2012).

Safety And Hazards

Ro 25-6981 maleate may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid release to the environment .

Future Directions

Ro 25-6981 maleate has shown potential for research in various fields due to its neuroprotective properties and its role as a potent and selective antagonist of NMDA receptors . It has been used in studies related to Parkinson’s disease and has shown potential for future research in this area.

properties

IUPAC Name

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJZEHCQSUBZDY-SEELMCCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ro 25-6981 maleate

CAS RN

1312991-76-6
Record name 1312991-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
65
Citations
E Szczurowska, P Mareš - Brain Research Bulletin, 2015 - Elsevier
… Ro 25-6981 maleate is a highly selective and activity-dependent antagonist of NMDA ionotropic glutamate receptors containing NR2B subunit (NR2B/NMDARs). The aim of our study …
Number of citations: 20 www.sciencedirect.com
B Pochwat, H Domin, A Rafało-Ulińska… - International journal of …, 2020 - mdpi.com
… The following drugs were used: ketamine (10 mg/kg) (Biowet Puławy, Poland) was administered intraperitoneally (ip); Ro 25-6981 maleate (10 mg/kg) (Tocris, Bristol, UK) dissolved in …
Number of citations: 6 www.mdpi.com
R Pascual-Antón, A Blasco-Serra… - Brain Structure and …, 2021 - Springer
… Ro 25-6981 maleate was purchased from Tocris Biosciences (Abingdon, UK), diluted to 10 mg/ml in 50% dimethyl sulfoxide (DMSO)/water and injected ip Both ketamine and Ro 25-…
Number of citations: 4 link.springer.com
P Mareš, L Kozlová, A Mikulecká, H Kubová - Pharmaceutics, 2021 - mdpi.com
The GluN2B subunit of NMDA receptors represents a perspective therapeutic target in various CNS pathologies, including epilepsy. Because of its predominant expression in the …
Number of citations: 6 www.mdpi.com
B Lord, C Wintmolders, X Langlois, L Nguyen… - European journal of …, 2013 - Elsevier
… Eliprodil, ifenprodil hemitartrate, memantine hydrochloride, (+)MK-801 maleate, Ro 25-6981 maleate were purchased from Tocris Bioscience (Bristol, United Kingdom). CP101,606, (+)…
Number of citations: 30 www.sciencedirect.com
A Busquets-Garcia, M Gomis-González… - …, 2018 - nature.com
… -preferring NMDA receptor antagonists PEAQX and RO 25-6981 maleate, respectively (n=4–… to saline+THC and PEAQX+THC, RO 25-6981 maleate+THC compared with vehicle+THC). …
Number of citations: 41 www.nature.com
JR Lee, KW Jeong - Medicina, 2022 - mdpi.com
… Ro 25-6981 maleate salt, L-glutamic acid, AZD6765, and CP-101,606 were purchased from Sigma-Aldrich (St. Louis, MI, USA). A2E was purchased from Key Synthesis LLC (…
Number of citations: 1 www.mdpi.com
A Sava, E Formaggio, C Carignani, F Andreetta… - …, 2012 - Elsevier
… NMDA, Ro 25-6981 maleate, ifenprodil hemitartrate and U0126 were purchased from Tocris Bioscience, Ellisville, MO; (+)-MK-801 hydrogen maleate and memantine hydrochloride …
Number of citations: 27 www.sciencedirect.com
T Ishima, K Hashimoto - PloS one, 2012 - journals.plos.org
In addition to both the α1 adrenergic receptor and N-methyl-D-aspartate (NMDA) receptor antagonists, ifenprodil binds to the sigma receptor subtypes 1 and 2. In this study, we …
Number of citations: 59 journals.plos.org
TE Bartlett, NJ Bannister, VJ Collett, SL Dargan… - …, 2007 - Elsevier
… Ro 25-6981 maleate was obtained from Tocris Bioscience, Bristol, UK. NVP-AAM077 was a generous gift from Novartis Pharma AG, Switzerland. Drugs were dissolved as directed by …
Number of citations: 336 www.sciencedirect.com

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